molecular formula C11H10F3NO4 B12941899 (2,2,2-Trifluoroacetyl)-D-tyrosine

(2,2,2-Trifluoroacetyl)-D-tyrosine

Cat. No.: B12941899
M. Wt: 277.20 g/mol
InChI Key: MSIICIIOIIEGNY-MRVPVSSYSA-N
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Description

(2,2,2-Trifluoroacetyl)-D-tyrosine is a fluorinated derivative of D-tyrosine, an amino acid. The introduction of the trifluoroacetyl group significantly alters the physical and chemical properties of the parent compound, making it a valuable molecule in various scientific and industrial applications. The trifluoroacetyl group is known for its high electronegativity, stability, and lipophilicity, which can enhance the biological activity and metabolic stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroacetyl)-D-tyrosine typically involves the reaction of D-tyrosine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: (2,2,2-Trifluoroacetyl)-D-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,2,2-Trifluoroacetyl)-D-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroacetyl)-D-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound may also influence cellular signaling pathways and metabolic processes, leading to various biological effects .

Comparison with Similar Compounds

    (2,2,2-Trifluoroacetyl)-L-tyrosine: A similar compound with the L-configuration of tyrosine.

    Trifluoroacetylated amino acids: Other amino acids modified with the trifluoroacetyl group, such as (2,2,2-Trifluoroacetyl)-L-phenylalanine.

Uniqueness: (2,2,2-Trifluoroacetyl)-D-tyrosine is unique due to its specific stereochemistry (D-configuration) and the presence of the trifluoroacetyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

Molecular Formula

C11H10F3NO4

Molecular Weight

277.20 g/mol

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/t8-/m1/s1

InChI Key

MSIICIIOIIEGNY-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)C(F)(F)F)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O

Origin of Product

United States

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